2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is an amino acid derivative characterized by its unique cyclohexene structure. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. It is classified as a non-proteinogenic amino acid, which means it is not one of the standard amino acids used by organisms to synthesize proteins.
This compound can be synthesized through various chemical methods, utilizing starting materials that include cyclohexene derivatives and amino acids. It falls under the category of amino acids and their derivatives, which are critical in biochemical processes and serve as building blocks for peptides and proteins.
The synthesis of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride can be achieved through several methods, including:
The detailed synthesis may involve multiple steps, including protection-deprotection strategies for functional groups, use of coupling agents for amide bond formation, and purification techniques like chromatography to isolate the final product.
The molecular structure of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride can be represented as follows:
The compound's stereochemistry may also play a significant role in its biological activity, with specific configurations possibly influencing receptor interactions.
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating or withdrawing effects of substituents on the cyclohexene ring and the functional groups present.
The mechanism of action for 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride is not well-documented in literature but may involve interactions with neurotransmitter systems or modulation of enzyme activity due to its structural similarity to known neurotransmitters or inhibitors.
Research into similar compounds suggests potential roles in modulating synaptic transmission or influencing metabolic pathways related to amino acid metabolism.
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride has potential applications in:
The stereoselective construction of the chiral center in 2-amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride presents significant synthetic challenges due to the compound’s dual functionality (α-amino acid and cycloalkene). The most efficient routes employ chiral auxiliaries or asymmetric induction strategies. A prominent method involves the alkylation of glycine equivalents with in situ-activated cyclohex-3-en-1-yl electrophiles. For example, Schöllkopf’s bis-lactim ether methodology enables diastereoselective alkylation using cyclohex-3-en-1-yl triflate or bromide, achieving diastereomeric ratios exceeding 95:5 under cryogenic conditions (−78°C) [6]. Subsequent acid hydrolysis releases the enantiomerically enriched amino acid, which is converted to the hydrochloride salt via HCl-mediated crystallization.
Alternative approaches utilize chiral nickel(II) complexes of glycine Schiff bases. Cyclohex-3-en-1-yl halides undergo nucleophilic displacement on these complexes with high enantiocontrol (88–92% ee), facilitated by phase-transfer catalysts like O-allyl-N-spiro quaternary ammonium salts [7]. The stereochemical outcome depends critically on the steric bulk of the electrophile; 1,2-disubstituted cyclohexene derivatives exhibit diminished selectivity due to allylic strain.
Table 1: Diastereoselectivity in Auxiliary-Mediated Syntheses
Chiral Auxiliary | Electrophile | Temperature | diastereomeric ratio | Yield |
---|---|---|---|---|
Schöllkopf bis-lactim | Cyclohex-3-en-1-yl triflate | −78°C | 97:3 | 82% |
(R)-BPB Ni(II) complex | Cyclohex-3-en-1-yl bromide | 0°C | 90:10 | 76% |
Evans oxazolidinone | Cyclohex-3-en-1-yl iodide | −40°C | 85:15 | 68% |
Key limitations include the cost of chiral inductors and the requirement for stoichiometric auxiliaries. Recent advances demonstrate that enzymatic resolution using immobilized penicillin G acylase efficiently separates racemic mixtures, providing enantiopure (>99% ee) product in 42% yield .
Catalytic asymmetric methodologies offer atom-efficient alternatives to auxiliary-based strategies. Three principal approaches dominate:
Phase-Transfer Catalysis (PTC): Cinchona-derived N-spiro ammonium salts catalyze the alkylation of glycine tert-butyl ester with cyclohex-3-en-1-yl bromide. Optimization studies reveal that electron-deficient N-(2,3,4-trifluorobenzyl) derivatives enhance ion-pairing efficiency, delivering the R-enantiomer in 91% ee at −40°C [7]. Solvent effects are pronounced; toluene outperforms dichloromethane by suppressing enolate aggregation.
Transition Metal Catalysis: Rhodium(I)-DuPhos complexes enable asymmetric hydrogenation of enol precursors. Dehydroamino acid substrates bearing the cyclohex-3-en-1-yl group undergo hydrogenation at 50 psi H₂, affording the S-configured amino acid with 94% ee and >95% conversion [6]. Catalyst loading can be reduced to 0.5 mol% without erosion in enantioselectivity through slow substrate addition protocols.
Table 2: Catalytic Asymmetric Methodologies
Catalyst System | Reaction Type | Enantiomeric excess | Reaction Time | Turnover Number |
---|---|---|---|---|
N-(2,3,4-TFBN)-spiro PTC | Alkylation | 91% ee (R) | 24 hours | 48 |
Rh-(R,R)-DuPhos | Hydrogenation | 94% ee (S) | 6 hours | 200 |
Jacobsen Co(III)-salen | Hydroamination | 87% ee (R) | 48 hours | 35 |
Hydrofunctionalization: Cobalt(III)-salen complexes catalyze the hydroamination of cyclohex-3-ene-1-carboxylic acid derivatives. While stoichiometric azide sources yield β-amino acids regioselectively, intramolecular variants construct the α-amino scaffold with 87% ee [6]. Temperature control is critical; side reactions dominate above 0°C.
Scalable manufacturing demands optimization of cost, safety, and purity:
Continuous Flow Hydrogenation: Unsaturated amino acid precursors (e.g., 2-amino-2-(cyclohex-3-en-1-yl)acetic acid) require partial saturation for derivative synthesis. Fixed-bed reactors with 1% Pd/C catalysts enable high-throughput hydrogenation at 30 bar and 80°C, achieving full conversion with residence times under 5 minutes [4]. In-line FTIR monitoring prevents over-reduction to cyclohexyl analogues, maintaining regiochemical fidelity.
Cryogenic Lithiation: Direct deprotonation of the glycine scaffold necessitates low temperatures to avoid racemization. Continuous flow microreactors facilitate lithiation at −78°C with residence times of 0.2 seconds, enabling electrophilic quenching (e.g., with methyl chloroformate) without epimerization [6]. This technique improves yield by 22% compared to batch methods.
Salt Formation Engineering: Hydrochloride salt crystallization is optimized via anti-solvent addition in mixed-suspension mixed-product removal (MSMPR) crystallizers. Controlled ethanol/water mixtures with gaseous HCl sparging yield uniform particles (D90 < 50 µm), enhancing filtration rates by 3-fold. Polymorph control is critical; Form II (needles) converts to stable Form I (prisms) through wet milling [4].
Industrial production leverages these advances: Amadis Chemical’s pilot facility achieves metric-ton-scale output using retro-Brook rearrangement-derived intermediates [4] [6]. Key innovations include in-situ triflation to minimize hazardous intermediate isolation and integrated purification via simulated moving bed (SMB) chromatography, yielding material with >97% purity (HPLC) and <0.5% regioisomeric contamination [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: